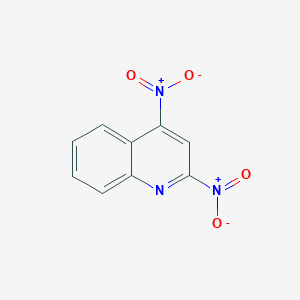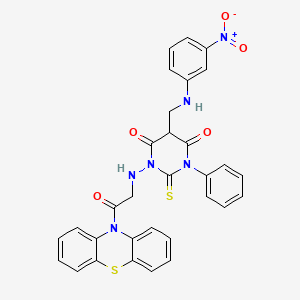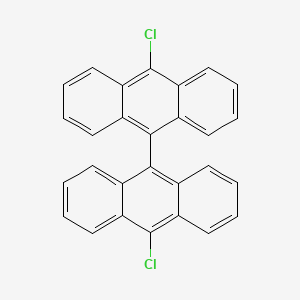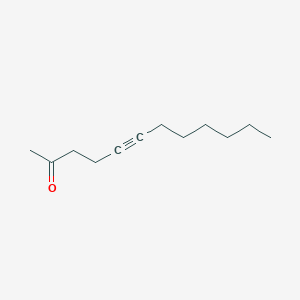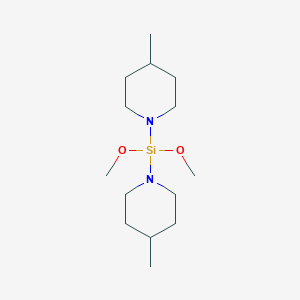
1,1'-(Dimethoxysilanediyl)bis(4-methylpiperidine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) is a compound that features a silicon atom bonded to two methoxy groups and two 4-methylpiperidine groups
准备方法
The synthesis of 1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) typically involves the reaction of 4-methylpiperidine with a silicon-containing precursor. One common method involves the reaction of 4-methylpiperidine with dimethoxydichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and monitoring the progress of the reaction.
化学反应分析
1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the methoxy groups, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may result in the formation of silane derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents. For example, reaction with halogenating agents can replace the methoxy groups with halogens.
Common Reagents and Conditions: : The reactions typically require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently. Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) has several applications in scientific research:
Chemistry: The compound is used as a precursor for the synthesis of other silicon-containing compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology: In biological research, the compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It may also be used in the development of drug delivery systems.
Medicine: The compound’s potential in medicine includes its use in the synthesis of silicon-based pharmaceuticals and as a component in medical devices.
Industry: Industrial applications include its use in the production of advanced materials such as silicon-based polymers and coatings.
作用机制
The mechanism by which 1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) exerts its effects depends on its interaction with other molecules. The silicon atom in the compound can form strong bonds with various elements, allowing it to participate in a wide range of chemical reactions. The piperidine groups can interact with biological molecules, potentially affecting cellular processes and pathways.
Molecular Targets and Pathways: : The specific molecular targets and pathways involved in the compound’s action are still under investigation
相似化合物的比较
1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) can be compared with other silicon-containing compounds such as:
Dimethoxydimethylsilane: This compound has two methoxy groups and two methyl groups attached to the silicon atom. It is used in similar applications but lacks the piperidine groups.
Tetramethoxysilane: With four methoxy groups attached to the silicon atom, this compound is used in the synthesis of silica-based materials.
Trimethoxysilane: This compound has three methoxy groups and one hydrogen atom attached to the silicon atom. It is used in the production of silicon-based coatings and adhesives.
Uniqueness: : The presence of the 4-methylpiperidine groups in 1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) makes it unique compared to other silicon-containing compounds. These groups can impart specific properties such as enhanced reactivity and the ability to interact with biological molecules.
属性
| 134476-22-5 | |
分子式 |
C14H30N2O2Si |
分子量 |
286.49 g/mol |
IUPAC 名称 |
dimethoxy-bis(4-methylpiperidin-1-yl)silane |
InChI |
InChI=1S/C14H30N2O2Si/c1-13-5-9-15(10-6-13)19(17-3,18-4)16-11-7-14(2)8-12-16/h13-14H,5-12H2,1-4H3 |
InChI 键 |
DGKBNNWEZNQSSH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)[Si](N2CCC(CC2)C)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
